molecular formula C12H9NO2 B061630 4-(Pyridin-2-yloxy)benzaldehyde CAS No. 194017-69-1

4-(Pyridin-2-yloxy)benzaldehyde

Cat. No. B061630
M. Wt: 199.2 g/mol
InChI Key: DPRZACGKYIDYCK-UHFFFAOYSA-N
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Description

4-(Pyridin-2-yloxy)benzaldehyde is a chemical compound with the molecular formula C12H9NO2 and a molecular weight of 199.21 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is usually in a solid, semi-solid, liquid, or lump physical form .


Molecular Structure Analysis

The InChI code for 4-(Pyridin-2-yloxy)benzaldehyde is 1S/C12H9NO2/c14-9-10-4-6-11(7-5-10)15-12-3-1-2-8-13-12/h1-9H . The InChI key is DPRZACGKYIDYCK-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4-(Pyridin-2-yloxy)benzaldehyde has a density of 1.1±0.1 g/cm3 . Its boiling point is 340.4±25.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.7 mmHg at 25°C , and its enthalpy of vaporization is 58.4±3.0 kJ/mol . The flash point is 167.6±30.6 °C .

Scientific Research Applications

Fungicidal Activity

  • Specific Scientific Field : Medicinal Chemistry Research
  • Summary of the Application : Pyrimidinamine derivatives containing the pyridin-2-yloxy moiety, such as “4-(Pyridin-2-yloxy)benzaldehyde”, are considered promising agricultural compounds due to their outstanding fungicidal activity . They have a different mode of action from other fungicides, which makes them effective even in the face of increasing pesticide resistance .
  • Methods of Application or Experimental Procedures : A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the principle of bioisosterism . The new compounds were then tested for their fungicidal activity .
  • Results or Outcomes : Among the synthesized compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, also known as T33, showed the best control effect on corn rust with EC50 values of 0.60 mg/L, compared to the commercial fungicide tebuconazole (1.65 mg/L) .

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . The precautionary statements are P261 and P305+P351+P338, advising to avoid breathing dust/fumes and to rinse cautiously with water in case of eye contact .

properties

IUPAC Name

4-pyridin-2-yloxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c14-9-10-4-6-11(7-5-10)15-12-3-1-2-8-13-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRZACGKYIDYCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395979
Record name 4-(Pyridin-2-yloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pyridin-2-yloxy)benzaldehyde

CAS RN

194017-69-1
Record name 4-(Pyridin-2-yloxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To an N,N-dimethylformamide solution (100 mL) of 4-hydroxybenzaldehyde (10 g, 82 mmol) and 2-fluoropyridine (8.0 g, 82 mmol) was added sodium hydride (3.3 g, 82 mmol, 60% in oil), which was stirred for 30 minutes at 120° C., then for 45 minutes at 140° C., and then for 2 hours at 160° C. The mixture was cooled to room temperature and partitioned into ethyl acetate and water. The organic layer was separated, washed with water (three times), and filtered. The filtrate was concentrated under a reduced pressure, and the residue was purified by silica gel column chromatography (heptane:ethyl acetate=4:1) to obtain the title compound (9.3 g, 57%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
57%

Synthesis routes and methods II

Procedure details

A stirred mixture of 36.7 grams (0.30 mole) of 4-hydroxybenzaldehyde, 12.9 mL (0.15 mole) of 2-fluoropyridine, and 41.0 grams (0.30 mole) of potassium carbonate, and 1.05 grams of 1,4,7,10,13,16-hexaoxacyclooctadecane in 200 mL of dimethyl sulfoxide was heated at 120° C. for four days. The reaction mixture was cooled to ambient temperature, and 500 mL of water was added. The organic and aqueous layers were separated. The aqueous layer was basified with aqueous 10% sodium hydroxide and extracted with two 400 mL portions of diethyl ether. The ether extracts were combined and washed with one 100 mL portion of aqueous 5% sodium hydroxide, followed by one 100 mL portion of aqueous 10% lithium chloride. The organic layer and extracts were combined, dried with sodium sulfate, and filtered. The filtrate was concentrated under reduced pressure to yield a residue, which was subjected to column chromatography on silica gel. Elution was accomplished with 15-20% acetone in petroleum ether mixtures. The product-containing fractions were combined and concentrated under reduced pressure, yielding 13.5 grams of 4-(pyrid-2-yloxy)benzaldehyde. The NMR spectrum was consistent with the proposed structure.
Quantity
36.7 g
Type
reactant
Reaction Step One
Quantity
12.9 mL
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.05 g
Type
catalyst
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
R Verma, HIM Boshoff, K Arora, I Bairy… - Drug Development …, 2020 - Wiley Online Library
A new series of novel triclosan (2,4,4′‐trichloro‐2′‐hydroxydiphenylether) analogues were designed, synthesized, and screened for their in vitro antimycobacterial and antibacterial …
Number of citations: 9 onlinelibrary.wiley.com
P SINGH, L TRIPATHI - Asian Journal of Chemistry, 2018 - academia.edu
A new series of N-(4-(pyridin-2-yloxy) benzylidene)-4-[4-(substituted) phenyl] semicarbazides (PSSD1-8) were designed and synthesized keeping in view the structural requirement of …
Number of citations: 1 www.academia.edu
ZTGÜR MAZ, S TURANLI… - Journal of Faculty of …, 2023 - dergipark.org.tr
Objective: The aim was to design, synthesis and investigation of possible interactions in the enzyme active site of a series of arylhydrazone derivatives for the inhibition of the FAAH …
Number of citations: 1 dergipark.org.tr
C Gao, H Li, M Liu, J Ding, X Huang, H Wu, W Gao… - RSC …, 2017 - pubs.rsc.org
We have developed a protocol for the auxillary directed C–H chlorination of phenol derivatives using catalytic amounts of palladium acetate that is amenable to the late-stage …
Number of citations: 11 pubs.rsc.org

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